5-nitro-2-(1H-pyrrol-1-yl)phenol
CAS No.: 106981-64-0
Cat. No.: VC6316120
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106981-64-0 |
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Molecular Formula | C10H8N2O3 |
Molecular Weight | 204.185 |
IUPAC Name | 5-nitro-2-pyrrol-1-ylphenol |
Standard InChI | InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H |
Standard InChI Key | DZDJALIVRCUNIY-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Features
Structural Characterization
The benzene ring’s substitution pattern creates distinct electronic effects:
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The hydroxyl group activates the ring for electrophilic substitution at ortho/para positions.
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The nitro group deactivates the ring, directing further substitutions meta to itself.
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The pyrrole ring, an electron-rich heterocycle, may participate in π-π stacking or hydrogen bonding .
Table 1: Key Structural Features
Feature | Position | Electronic Effect |
---|---|---|
Hydroxyl (-OH) | 1 | Activating, ortho/para-directing |
1H-Pyrrol-1-yl | 2 | Activating, ortho/para-directing |
Nitro (-NO₂) | 5 | Deactivating, meta-directing |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While direct synthesis data for 5-nitro-2-(1H-pyrrol-1-yl)phenol is unavailable, analogous compounds suggest two plausible pathways:
Route 1: Sequential Functionalization
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Pyrrole Introduction:
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Nitration:
Route 2: Multi-Component Reaction
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A one-pot approach involving:
Table 2: Synthetic Challenges and Solutions
Challenge | Strategy |
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Competing directing groups | Use protecting groups (e.g., acetylation of -OH) |
Regioselectivity in nitration | Low-temperature nitration (0–5°C) |
Purification | Column chromatography or crystallization |
Physicochemical Properties
Physical State and Solubility
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State: Likely a crystalline solid (inferred from similar nitro-phenols ).
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Melting Point: Estimated 180–200°C (based on 2-(1H-pyrrol-1-yl)phenol derivatives ).
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Solubility:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
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